Pentylcyclopentane

Catalog No.
S749060
CAS No.
3741-00-2
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
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Pentylcyclopentane

CAS Number

3741-00-2

Product Name

Pentylcyclopentane

IUPAC Name

pentylcyclopentane

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3

InChI Key

HPQURZRDYMUHJI-UHFFFAOYSA-N

SMILES

CCCCCC1CCCC1

Solubility

8.20e-07 M

Canonical SMILES

CCCCCC1CCCC1

Pentylcyclopentane is an organic compound with the molecular formula C10H20C_{10}H_{20}. It consists of a cyclopentane ring substituted with a pentyl group. The structure features ten carbon atoms and twenty hydrogen atoms, contributing to a molecular weight of approximately 140.27 g/mol. The compound's IUPAC name is pentylcyclopentane, and it can be represented by the SMILES notation "CCCCCC1CCCC1" and the InChI key "HPQURZRDYMUHJI-UHFFFAOYSA-N" .

Typical of aliphatic hydrocarbons. These include:

  • Hydrogenation: Under certain conditions, it can undergo hydrogenation to form saturated hydrocarbons.
  • Oxidation: The compound can be oxidized to form alcohols or ketones, depending on the reaction conditions.
  • Substitution Reactions: Pentylcyclopentane can also engage in electrophilic substitution reactions, especially when exposed to strong acids or halogens.

These reactions are significant for understanding the reactivity and potential applications of pentylcyclopentane in organic synthesis .

Pentylcyclopentane can be synthesized through several methods, including:

  • Alkylation Reactions: This method involves the alkylation of cyclopentane with pentyl halides in the presence of a strong base.
  • Cyclization Reactions: Another approach is the cyclization of linear alkenes or alkynes under acidic conditions to form the cyclopentane ring while introducing the pentyl group.
  • Pyrolysis: Pentylcyclopentane can also be obtained from the thermal decomposition of larger hydrocarbons, particularly in bio-oil production from pyrolysis processes .

Pentylcyclopentane has several applications, primarily in:

  • Solvent Use: Due to its non-polar nature, it serves as a solvent in organic synthesis and extraction processes.
  • Chemical Intermediate: It is used as an intermediate in the synthesis of other organic compounds.
  • Fuel Research: The compound may also be studied for its properties as a fuel component, particularly in biofuels derived from biomass .

Pentylcyclopentane shares structural similarities with several other compounds. Here are a few notable ones:

Compound NameMolecular FormulaUnique Features
HexylcyclopentaneC11H22C_{11}H_{22}One additional carbon atom; longer chain
ButylcyclopentaneC9H18C_{9}H_{18}Shorter chain; fewer carbon atoms
CyclohexaneC6H12C_{6}H_{12}Saturated six-membered ring; no side chains
CyclopenteneC5H8C_{5}H_{8}Unsaturated five-membered ring

Uniqueness of Pentylcyclopentane:

  • Pentylcyclopentane is unique due to its combination of a five-membered ring with a relatively long alkyl chain (pentyl), which influences its physical properties such as boiling point and solubility compared to its analogs. Its structure allows for diverse reactivity patterns not seen in simpler cyclic compounds like cyclohexane or cyclopentene.

Pentylcyclopentane exhibits distinctive thermodynamic properties that reflect its unique molecular structure combining a five-membered cyclic ring with a linear pentyl substituent. The compound demonstrates a molecular weight of 140.27 grams per mole and exists as a colorless to almost colorless clear liquid at ambient conditions [1] [2].

Critical Properties and Phase Transitions

The critical temperature of pentylcyclopentane is established at 647.5 Kelvin, with a corresponding critical pressure of 2510.0 kilopascals [3]. These critical parameters indicate the compound's moderate volatility characteristics and provide insight into its phase behavior under varying temperature and pressure conditions. The critical properties establish the boundary conditions beyond which distinct liquid and vapor phases cannot coexist.

The compound exhibits a boiling point of 180.0 degrees Celsius at standard atmospheric pressure [1] [2] [3], which is characteristic of medium-chain alkylcycloalkanes. The melting point is recorded at -82.99 degrees Celsius [4] [2], indicating the compound remains liquid across a wide temperature range under normal atmospheric conditions. This extensive liquid range makes pentylcyclopentane suitable for various industrial applications requiring stable liquid properties.

Density and Volumetric Properties

The density of pentylcyclopentane at 20 degrees Celsius is 0.79 grams per milliliter [1] [5] [2], placing it within the typical range for saturated hydrocarbons. The molar volume calculated from this density data is approximately 177.3 milliliters per mole [5]. The relatively low density compared to water reflects the non-polar nature of the hydrocarbon structure and influences its solubility characteristics and phase separation behavior.

Thermochemical Data

The enthalpy of formation for gaseous pentylcyclopentane is -188.9 ± 1.5 kilojoules per mole [6] [7] [3], indicating the compound is thermodynamically stable relative to its constituent elements. The enthalpy of vaporization is 51.0 kilojoules per mole [3], which represents the energy required to convert the liquid to vapor at the boiling point. This value is consistent with compounds of similar molecular weight and structure.

The enthalpy of combustion for liquid pentylcyclopentane is -6604.6 ± 1.4 kilojoules per mole [6] [3], demonstrating its significant energy content as a hydrocarbon fuel. These thermochemical parameters are crucial for understanding the compound's behavior in combustion processes and energy applications.

Vapor Pressure Relationships

Pentylcyclopentane exhibits temperature-dependent vapor pressure behavior that follows typical hydrocarbon trends. At 298.15 Kelvin, the vapor pressure is approximately 0.063 kilopascals, increasing to 30.8 kilopascals at 453.15 Kelvin near the boiling point [3]. The vapor pressure data can be correlated using the Antoine equation parameters, providing predictive capability for process design applications.

The vapor pressure relationship demonstrates the compound's moderate volatility, with significant vapor formation occurring only at elevated temperatures. This characteristic influences storage requirements, environmental fate, and industrial handling procedures.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of pentylcyclopentane through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic multiplet patterns reflecting the distinct chemical environments within the molecule [8].

The proton nuclear magnetic resonance chemical shifts are distributed across the aliphatic region, with signals appearing at 0.88 parts per million for the terminal methyl group, 1.07 parts per million for methylene groups adjacent to the cyclopentyl ring, and complex multiplets between 1.27 and 1.85 parts per million representing the pentyl chain and cyclopentyl ring protons [8]. The integration ratios correspond to the expected number of protons in each environment, confirming the structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals eight distinct carbon environments due to the molecular symmetry. The chemical shifts range from 14.18 parts per million for the terminal methyl carbon to 40.41 parts per million for the quaternary carbon bearing the pentyl substituent [8]. The intermediate carbon signals at 22.90, 25.36, 28.69, 32.41, 32.91, and 36.45 parts per million correspond to the methylene carbons of both the pentyl chain and cyclopentyl ring.

Infrared Spectroscopy

Infrared spectroscopy of pentylcyclopentane displays characteristic absorption bands typical of saturated hydrocarbons. The carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 wavenumbers, with multiple bands reflecting the various carbon-hydrogen environments present in the molecule [9].

The carbon-carbon stretching vibrations occur between 1450 and 1470 wavenumbers, consistent with alkane and cycloalkane structural features. The fingerprint region below 1300 wavenumbers contains multiple absorption bands that provide unique identification characteristics for the compound. These bands arise from complex vibrational modes involving the entire molecular framework.

The infrared spectrum serves as a definitive identification tool, with the complete absorption pattern providing unambiguous confirmation of the pentylcyclopentane structure. The absence of functional group absorptions confirms the purely hydrocarbon nature of the compound.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes that may be infrared-inactive. The Raman spectrum of pentylcyclopentane exhibits strong bands associated with carbon-carbon stretching vibrations and ring breathing modes of the cyclopentyl group [10] [11].

The ring breathing vibrations typically appear in the 800 to 1000 wavenumber region and are characteristic of five-membered ring systems. These vibrations provide specific structural information about the cyclopentyl moiety and can be used to distinguish between different cycloalkane ring sizes.

The carbon-carbon stretching region displays multiple bands reflecting the various bond environments within the molecule. The intensity patterns in the Raman spectrum differ from those observed in infrared spectroscopy due to different selection rules, providing complementary structural information.

Solvation Dynamics and Intermolecular Interactions

Solubility and Solvation Behavior

Pentylcyclopentane exhibits limited solubility in polar solvents due to its nonpolar hydrocarbon structure. The water solubility is extremely low at 0.115 milligrams per liter at 25 degrees Celsius [4] [2], demonstrating the hydrophobic nature of the compound. This low aqueous solubility is characteristic of aliphatic hydrocarbons and influences environmental partitioning behavior.

The Henry's law constant for pentylcyclopentane is 1.82 atmosphere-cubic meters per mole at 25 degrees Celsius [4] [2], indicating preferential partitioning into the gas phase when in contact with water. This parameter is crucial for understanding environmental fate processes, including volatilization from aqueous systems and atmospheric transport.

Van der Waals Interactions

The intermolecular interactions in pentylcyclopentane are dominated by van der Waals forces, which arise from temporary dipole-induced dipole interactions between molecules [12]. These interactions become more significant as molecular size increases, contributing to the compound's physical properties such as boiling point and viscosity.

The molecular surface area and volume influence the magnitude of van der Waals interactions. Computational studies indicate that the van der Waals surface area is approximately 335 square angstroms with a corresponding volume of 327 cubic angstroms [12]. These parameters directly correlate with intermolecular interaction strength and explain the compound's moderate boiling point relative to linear alkanes of similar molecular weight.

Conformational Dynamics

The cyclopentyl ring in pentylcyclopentane adopts non-planar conformations to minimize torsional strain. The ring exists in rapid equilibrium between envelope and half-chair conformations, with interconversion occurring through pseudorotation [13] [14]. This conformational flexibility influences the molecular packing in the liquid phase and affects intermolecular interaction patterns.

The pentyl substituent exhibits conformational freedom around the carbon-carbon bonds, allowing multiple conformational states. The preferred conformations minimize steric interactions between the pentyl chain and the cyclopentyl ring. These conformational preferences influence the compound's physical properties and molecular recognition in biological systems.

Solvation Free Energy and Thermodynamics

The solvation free energy of pentylcyclopentane in various solvents reflects the balance between solute-solvent and solute-solute interactions. In non-polar solvents, the compound exhibits favorable solvation due to similar intermolecular forces [15] [16]. The solvation process involves the creation of a cavity in the solvent followed by favorable van der Waals interactions between the solute and surrounding solvent molecules.

Theoretical calculations using differential geometry-based solvation models provide quantitative estimates of solvation free energies [15] [16]. These models account for both electrostatic and non-polar contributions to the solvation process, with the non-polar component dominating for pentylcyclopentane due to its hydrocarbon structure.

XLogP3

5.1

Boiling Point

180.0 °C

Melting Point

-83.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

3741-00-2

Wikipedia

Cyclopentane, pentyl-

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 08-15-2023

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